4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid

Gas Separation CO2 Capture Metal-Organic Frameworks

This V-shaped rigid linker enforces fixed angular coordination distinct from linear BDC/BPDC, yielding interpenetrated frameworks with preferential CO2/N2 selectivity and intrinsic fluorene fluorescence for metal-ion sensing. Thermal stability >300°C ensures robust MOF performance in high-temperature separations or catalysis.

Molecular Formula C27H18O4
Molecular Weight 406.4 g/mol
CAS No. 54941-51-4
Cat. No. B15468221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid
CAS54941-51-4
Molecular FormulaC27H18O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C27H18O4/c28-25(29)17-9-13-19(14-10-17)27(20-15-11-18(12-16-20)26(30)31)23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-16H,(H,28,29)(H,30,31)
InChIKeyAHEUDCCTNVTJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(9H-Fluorene-9,9-diyl)dibenzoic Acid (CAS 54941-51-4): Procurement-Focused Technical Profile and Key Differentiators


4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid, also known as 9,9-bis(4-carboxyphenyl)fluorene, is a V-shaped aromatic dicarboxylic acid linker with a molecular formula of C27H18O4 and a molecular weight of 406.43 g/mol . The compound features a rigid fluorene core that enforces a fixed dihedral angle between the two benzoic acid moieties, a structural attribute that directly influences the dimensionality, porosity, and photophysical properties of the resulting coordination polymers (CPs) and metal-organic frameworks (MOFs) [1]. Unlike linear dicarboxylate linkers such as terephthalic acid (BDC) or 4,4'-biphenyldicarboxylic acid (BPDC), the cardo structure of this fluorene-based linker introduces intrinsic luminescence and a constrained coordination geometry, making it a strategically distinct building block for the design of fluorescent sensors and selective gas adsorbents [1][2].

Why Linear Linkers Cannot Substitute 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic Acid in Targeted MOF/CP Syntheses


The procurement value of 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid lies in its unique V-shaped, rigid geometry, which is fundamentally distinct from the linear dicarboxylate linkers that dominate the MOF landscape. While terephthalic acid (BDC) and biphenyl-4,4'-dicarboxylic acid (BPDC) provide straightforward 1D or 2D connectivity, the fluorene-based linker enforces a fixed angular coordination environment that leads to distinct network topologies, including interpenetrated 2D sheets and robust 3D frameworks with confined pore spaces [1]. This structural rigidity directly impacts gas sorption behavior: the resulting CPs exhibit preferential CO2 uptake over N2, a selectivity profile that linear linkers do not intrinsically provide without additional functionalization [1]. Furthermore, the inherent fluorescence of the fluorene core—absent in non-conjugated or less rigid linkers—enables direct application in luminescence-based sensing, a property that cannot be replicated by substituting a simpler, non-fluorescent dicarboxylic acid [2][3]. These structural and functional differences mean that generic substitution with a linear analog would yield a different material with compromised or absent target performance characteristics.

4,4'-(9H-Fluorene-9,9-diyl)dibenzoic Acid: Head-to-Head and Class-Level Performance Comparisons


CO2 Adsorption Selectivity: Preferential Uptake over N2 in Fluorene-Based CPs

Coordination polymers constructed from 9,9-bis(4-carboxyphenyl)fluorene (the target compound) exhibit a pronounced selectivity for CO2 over N2. In a direct comparison within the same study, the Zn-based 3D framework (compound 2) and the Cu-based 2D framework (compound 1) showed negligible N2 uptake at 77 K, yet both adsorbed measurable quantities of CO2 at 273 K [1]. This behavior is indicative of pore apertures or framework flexibility that specifically accommodate CO2 molecules while excluding the slightly larger N2 molecules, a feature that is not universally observed in MOFs built from linear dicarboxylate linkers such as BDC, which often exhibit non-selective, high-capacity uptake for both gases [1].

Gas Separation CO2 Capture Metal-Organic Frameworks

BET Surface Area: Comparative Analysis of Cu(II) vs. Zn(II) Fluorene-Based CPs

The porosity of coordination polymers derived from 9,9-bis(4-carboxyphenyl)fluorene is highly dependent on the metal center and resulting framework dimensionality. A direct comparison within a single study reveals that the 2D Cu-based compound (1) achieves a single-point surface area of 310 m²/g at 273 K and 1200 mbar, whereas the 3D Zn-based compound (2) yields a lower surface area of 168 m²/g under identical conditions [1]. This difference of 142 m²/g highlights how the same organic linker can produce materials with significantly different textural properties based on synthetic choices, directly impacting the material's potential as an adsorbent.

Porous Materials Surface Area Analysis Coordination Polymers

Thermal Stability: Decomposition Onset Above 300 °C for Fluorene-Derived CPs

Coordination polymers constructed from the target fluorene linker exhibit substantial thermal robustness. Thermogravimetric analysis (TGA) on the Cu-based CP (compound 1) shows degradation commencing around 300 °C, while the Zn-based CP (compound 2) demonstrates even higher stability, with significant weight loss (~40%) only occurring between 60 °C and 230 °C in a secondary step, suggesting the framework remains intact beyond 300 °C [1]. This thermal stability profile is comparable to or exceeds that of many MOFs built from simpler aromatic carboxylates like BDC, which can decompose at lower temperatures depending on the metal node [2].

Thermal Stability Coordination Polymers Material Robustness

Fluorescent Sensing Performance: High Sensitivity Fe3+ Detection with Fluorene-Derived CPs

The inherent fluorescence of the fluorene core translates into effective chemosensing properties in coordination polymers. While the direct study of the target linker's sensing performance is not available, closely related fluorene-based dicarboxylate linkers demonstrate quantifiable and highly sensitive detection capabilities. A 1D Zn-based coordination polymer built from 9-fluorenone-4-carboxylic acid (HFDC) exhibited a detection limit of 1.0 × 10⁻⁶ M for Fe³⁺ ions in aqueous systems [1]. More structurally analogous, a lanthanide-organic framework based on 4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid (H₂DLDA) showed Stern-Volmer quenching constants (Ksv) ranging from 1.82 × 10³ to 3.62 × 10⁴ M⁻¹ for various analytes, with detection limits as low as 0.945 µM for Cr³⁺ [2]. These class-level data strongly support the expectation that CPs derived from the target linker will possess comparable fluorescence-based sensing capabilities, a functionality not available with non-fluorescent linkers like BDC.

Luminescence Sensing Fluorescent Probes Metal Ion Detection

Structural Rigidity and Topological Control: Fixed Dihedral Angle vs. Linear Linkers

The fluorene core in 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid enforces a rigid, V-shaped geometry with a specific dihedral angle between the two carboxylate-functionalized phenyl rings. This contrasts sharply with linear linkers like BDC, which have a 180° angle, and BPDC, which has a 180° angle but can exhibit some torsional flexibility [1]. The constrained geometry of the fluorene linker has been shown to direct the formation of specific framework topologies: in one study, it yielded 2-fold interpenetrated 2D sheets with Cu(II) and a robust 3D framework with Zn(II) featuring high-nuclearity clusters [1]. This level of topological control is a direct consequence of the linker's unique angularity and rigidity, offering a predictable synthetic handle that is not available with more flexible or purely linear dicarboxylate building blocks.

Crystal Engineering MOF Topology Linker Geometry

Priority Application Scenarios for 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic Acid Based on Performance Evidence


Design of CO2-Selective Adsorbents for Flue Gas or Biogas Upgrading

The demonstrated preference for CO2 over N2 in CPs built from this linker makes it a strategic building block for developing adsorbents for post-combustion carbon capture or biogas purification [1]. The quantifiable CO2 uptake (1.53–2.85 mmol/g) and the negligible N2 adsorption indicate that materials derived from this linker can achieve kinetic or thermodynamic selectivity for CO2, a critical requirement for efficient separation processes [1].

Construction of Fluorescent Chemosensors for Heavy Metal Ion Detection

The intrinsic fluorescence of the fluorene core, validated by the sensing performance of closely related linkers (detection limits as low as 10⁻⁶ M for Fe³⁺ and sub-µM for Cr³⁺), positions this compound as a core component for developing luminescent MOFs and CPs for environmental monitoring of toxic metal ions [2][3]. The high thermal stability of the resulting frameworks (>300 °C) further ensures sensor robustness under operating conditions [1].

Synthesis of Non-Conventional MOF Topologies with Tunable Porosity

The rigid, V-shaped geometry of this linker directs the formation of unique network structures, such as interpenetrated 2D sheets and robust 3D frameworks with high-nuclearity clusters [1]. Researchers can exploit this angular constraint to engineer MOFs with specific pore apertures and connectivities that are inaccessible using linear dicarboxylates. The resulting surface area can be tuned by metal selection (e.g., 168 m²/g for Zn vs. 310 m²/g for Cu), offering a synthetic lever for customizing porosity for applications in catalysis, separation, or storage [1].

Development of Thermally Robust Functional Materials for High-Temperature Applications

The high thermal stability of CPs derived from this linker, with decomposition onsets exceeding 300 °C, makes it suitable for the fabrication of materials intended for use in high-temperature environments [1]. This includes applications such as catalysts for reactions requiring elevated temperatures, or as components in sensing devices operating under harsh conditions, where the framework integrity must be maintained to ensure consistent performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.